molecular formula C21H23ClN4O4S B4647616 N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide

N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide

Cat. No.: B4647616
M. Wt: 463.0 g/mol
InChI Key: XFAYZSZPQXEXAX-UHFFFAOYSA-N
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Description

“N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4S/c22-16-13-23-25(14-16)15-18-7-10-20(30-18)21(27)24-17-5-8-19(9-6-17)31(28,29)26-11-3-1-2-4-12-26/h5-10,13-14H,1-4,11-12,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAYZSZPQXEXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the azepane sulfonyl derivative and the chloropyrazole derivative, followed by their coupling with a furan-based compound under specific reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, pyrazole derivatives, and furan derivatives, with catalysts and solvents tailored to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Key considerations include the selection of cost-effective raw materials, optimization of reaction conditions, and implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, “N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide” is studied for its reactivity and potential as a building block for more complex molecules. Researchers explore its use in the synthesis of novel compounds with unique properties.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids. Studies may focus on its potential as a biochemical probe or its effects on cellular processes.

Medicine

In the field of medicine, “this compound” could be explored for its therapeutic potential. Researchers may evaluate its activity against specific diseases or its ability to modulate biological pathways.

Industry

Industrial applications of this compound may include its use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of “N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide” include other sulfonyl derivatives, pyrazole derivatives, and furan derivatives. Examples include:

  • N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide
  • 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide
  • N-[4-(1-azepanylsulfonyl)phenyl]-5-methyl-2-furamide

Uniqueness

What sets “this compound” apart is its combination of functional groups, which confer unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.